molecular formula C14H25NO6 B611194 t-Boc-aminooxy-PEG3-Propargyl CAS No. 1951439-46-5

t-Boc-aminooxy-PEG3-Propargyl

Cat. No.: B611194
CAS No.: 1951439-46-5
M. Wt: 303.36
InChI Key: VMOMFXUHEJCHQS-UHFFFAOYSA-N
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Description

t-Boc-aminooxy-PEG3-Propargyl: is a specialized chemical compound used primarily in the field of click chemistry It contains a propargyl group and a t-Boc-aminooxy groupThe t-Boc-aminooxy group can be deprotected under mild acidic conditions, making it a versatile reagent in various chemical reactions .

Biochemical Analysis

Biochemical Properties

t-Boc-aminooxy-PEG3-Propargyl plays a crucial role in biochemical reactions, especially in the synthesis of complex biomolecules. The propargyl groups of this compound can react with azide-bearing compounds or biomolecules via CuAAC to yield stable triazole linkages . This reaction is highly specific and efficient, making it a valuable tool in bioconjugation and drug delivery applications. The t-Boc protected aminooxy group can be deprotected under acidic conditions, allowing for further functionalization of the compound .

Cellular Effects

This compound influences various cellular processes by interacting with cell surface receptors and intracellular proteins. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to form stable linkages with biomolecules can affect receptor-mediated signaling pathways, leading to changes in cellular responses . Additionally, this compound can be used to label and track specific proteins within cells, providing insights into protein localization and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The propargyl groups facilitate the formation of triazole linkages with azide-bearing molecules, resulting in stable conjugates . This mechanism is widely utilized in the synthesis of bioconjugates and targeted drug delivery systems. Furthermore, the deprotection of the t-Boc group under acidic conditions allows for the exposure of the aminooxy group, enabling further functionalization and interaction with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable when stored at -20°C, but its stability may decrease over extended periods . Long-term studies have shown that this compound can maintain its functional properties in vitro and in vivo, although some degradation may occur under certain conditions . Researchers should consider these temporal effects when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and can effectively modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression . Researchers should carefully optimize the dosage to achieve the desired effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its bioconjugation reactions. The compound’s propargyl groups enable its participation in CuAAC reactions, which are catalyzed by copper ions . Additionally, the deprotected aminooxy group can interact with other biomolecules, influencing metabolic flux and metabolite levels within cells . Understanding these metabolic pathways is essential for optimizing the use of this compound in biochemical research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s PEG backbone enhances its solubility and facilitates its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments, where it interacts with target biomolecules and exerts its effects . These transport and distribution properties are critical for the compound’s efficacy in various applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular proteins and other biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-aminooxy-PEG3-Propargyl typically involves the following steps:

    Protection of Aminooxy Group: The aminooxy group is protected using a t-Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.

    PEGylation: The protected aminooxy group is then linked to a polyethylene glycol (PEG) chain, specifically PEG3, to enhance solubility and biocompatibility.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

tert-butyl N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6/c1-5-6-17-7-8-18-9-10-19-11-12-20-15-13(16)21-14(2,3)4/h1H,6-12H2,2-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOMFXUHEJCHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201153870
Record name 3,6,9,12-Tetraoxa-2-azapentadec-14-ynoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951439-46-5
Record name 3,6,9,12-Tetraoxa-2-azapentadec-14-ynoic acid, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951439-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12-Tetraoxa-2-azapentadec-14-ynoic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201153870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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